molecular formula C21H24ClN3O2S B4348692 4-CHLORO-N~1~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~-PHENETHYL-1-BENZENESULFONAMIDE

4-CHLORO-N~1~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~-PHENETHYL-1-BENZENESULFONAMIDE

Cat. No.: B4348692
M. Wt: 418.0 g/mol
InChI Key: RPHPRZHFRIRLJN-UHFFFAOYSA-N
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Description

4-CHLORO-N~1~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~-PHENETHYL-1-BENZENESULFONAMIDE is a complex organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with a chloro group, a pyrazole moiety, and a phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-N~1~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~-PHENETHYL-1-BENZENESULFONAMIDE typically involves multiple steps:

    Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized through the reaction of hydrazine with an appropriate 1,3-diketone under acidic conditions.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the appropriate sulfonyl chloride with an amine.

    Substitution Reactions: The chloro group is introduced via electrophilic aromatic substitution, and the phenylethyl group is attached through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted sulfonamides.

Scientific Research Applications

    Medicinal Chemistry: The compound’s structure suggests it may have biological activity, making it a candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Materials Science: The compound could be used in the development of new materials with specific electronic or optical properties.

    Chemical Biology: It may serve as a probe or tool compound for studying biological processes involving sulfonamides or pyrazoles.

Mechanism of Action

The mechanism of action of 4-CHLORO-N~1~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~-PHENETHYL-1-BENZENESULFONAMIDE would depend on its specific application. In a medicinal context, it could interact with enzymes or receptors, inhibiting their function or modulating their activity. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid, potentially interfering with folate synthesis in bacteria.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-(2-phenylethyl)benzenesulfonamide: Lacks the pyrazole moiety, potentially reducing its biological activity.

    N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-(2-phenylethyl)benzenesulfonamide: Lacks the chloro group, which may affect its reactivity and interactions.

Uniqueness

The presence of both the pyrazole moiety and the chloro group in 4-CHLORO-N~1~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~-PHENETHYL-1-BENZENESULFONAMIDE makes it unique, potentially enhancing its biological activity and making it a versatile compound for various applications.

Properties

IUPAC Name

4-chloro-N-[(1-ethyl-5-methylpyrazol-4-yl)methyl]-N-(2-phenylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN3O2S/c1-3-25-17(2)19(15-23-25)16-24(14-13-18-7-5-4-6-8-18)28(26,27)21-11-9-20(22)10-12-21/h4-12,15H,3,13-14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPHPRZHFRIRLJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)CN(CCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-CHLORO-N~1~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~-PHENETHYL-1-BENZENESULFONAMIDE
Reactant of Route 2
Reactant of Route 2
4-CHLORO-N~1~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~-PHENETHYL-1-BENZENESULFONAMIDE
Reactant of Route 3
Reactant of Route 3
4-CHLORO-N~1~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~-PHENETHYL-1-BENZENESULFONAMIDE
Reactant of Route 4
Reactant of Route 4
4-CHLORO-N~1~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~-PHENETHYL-1-BENZENESULFONAMIDE
Reactant of Route 5
Reactant of Route 5
4-CHLORO-N~1~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~-PHENETHYL-1-BENZENESULFONAMIDE
Reactant of Route 6
Reactant of Route 6
4-CHLORO-N~1~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~-PHENETHYL-1-BENZENESULFONAMIDE

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